7-fluorodibenzo[b,e]thiepin-11(6H)-one
Description
Contextualization of the Dibenzo[b,e]thiepinone Scaffold in Chemical Research
The dibenzo[b,e]thiepinone scaffold is a well-established structural framework in organic chemistry. nih.gov The parent compound, Dibenzo[b,e]thiepin-11(6H)-one, serves as a crucial intermediate in the synthesis of various biologically active molecules. researchgate.netresearchgate.net For instance, it is a precursor in the synthesis of the tricyclic antidepressant dosulepin (B10770134). nih.govresearchgate.netresearchgate.net The seven-membered thiepin ring of this scaffold typically adopts a distorted boat conformation. nih.govresearchgate.netresearchgate.netnih.gov
Derivatives of the dibenzo[b,e]thiepinone scaffold have been explored for a range of potential applications. For example, dibenzo[b,e]thiepin-5,5-dioxide derivatives have been associated with antihistaminic and antiallergenic activities, while aminoalkylation of the scaffold has led to compounds with neurotropic and psychotropic properties. nih.govresearchgate.net The inherent reactivity and structural features of the dibenzo[b,e]thiepinone core make it a versatile building block for constructing more complex molecular architectures.
Significance of Fluorine Substitution in Dibenzo[b,e]thiepinone Derivatives
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. tandfonline.comnih.govtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. tandfonline.comnih.gov
In the context of dibenzo[b,e]thiepinone derivatives, the strategic placement of a fluorine atom can lead to several advantageous modifications. tandfonline.com Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a key consideration in drug design. tandfonline.com This is because the carbon-fluorine bond is more stable than a carbon-hydrogen bond. tandfonline.com Furthermore, the introduction of fluorine can modulate physicochemical properties such as lipophilicity and bioavailability, which are critical for a compound's ability to reach its target in the body. nih.govbenthamscience.com The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, potentially improving a molecule's binding affinity to its biological target. tandfonline.com
Research Trajectory and Academic Importance of 7-Fluorodibenzo[b,e]thiepin-11(6H)-one
While extensive research focusing solely on this compound is not widely documented in publicly available literature, its significance is primarily understood through its role as a key synthetic intermediate. The academic and industrial interest in this compound stems from its utility in constructing more complex, often biologically active, fluorinated heterocyclic systems.
The synthesis of fluorinated dibenzo[b,e]thiepinone derivatives like the 7-fluoro and 7,8-difluoro analogues highlights the ongoing exploration of this chemical space. tdcommons.org For example, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one is noted as an important pharmaceutical intermediate. The presence of the fluorine atom in these building blocks is a deliberate design element, intended to confer the beneficial properties associated with fluorination onto the final target molecules. Therefore, the academic importance of this compound is intrinsically linked to the development of novel fluorinated compounds with potential applications in medicine and other areas of chemical science.
Chemical Compound Data
Below are data tables for the parent compound and a related fluorinated derivative to provide context for the chemical properties of this class of molecules.
Table 1: Properties of Dibenzo[b,e]thiepin-11(6H)-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀OS | chemicalbook.comnih.govnist.govsigmaaldrich.com |
| Molecular Weight | 226.29 g/mol | chemicalbook.comsigmaaldrich.com |
| CAS Number | 1531-77-7 | chemicalbook.comnih.govsigmaaldrich.com |
| Melting Point | 86-90 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 162-165 °C (at 0.03 torr) | chemicalbook.com |
Table 2: Properties of 8-Fluorodibenzo[b,e]thiepin-11(6H)-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉FOS | |
| Molecular Weight | 244.28 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9FOS |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
7-fluoro-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2 |
InChI Key |
YKAGRTZOYCWRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2F)C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluorodibenzo B,e Thiepin 11 6h One and Its Analogues
Retrosynthetic Analysis of the 7-Fluorodibenzo[b,e]thiepin-11(6H)-one Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the this compound, the primary disconnection breaks the bond formed during the key ring-closing reaction. The most logical disconnection is at the carbonyl carbon and the aromatic ring, which corresponds to an intramolecular Friedel-Crafts acylation.
This retrosynthetic step breaks the tricyclic ketone (the target molecule) down into a key precursor: a 2-(phenylthio)benzoic acid derivative. Specifically, this precursor is 2-[(4-fluorophenylthio)methyl]benzoic acid. This intermediate already contains the two aromatic rings linked by a sulfur atom (a thioether linkage), with a carboxylic acid group positioned to cyclize onto the fluorinated aromatic ring.
Further disconnection of this benzoic acid derivative involves breaking the C-S bond of the thioether. This leads to two simpler aromatic precursors: a derivative of thiosalicylic acid (2-mercaptobenzoic acid) and a halogenated fluorobenzene, or alternatively, a 2-halobenzoic acid and a 4-fluorothiophenol. These simpler molecules serve as the foundational building blocks for the synthesis.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks. This involves the synthesis of specifically functionalized aromatic rings that will be coupled and then cyclized.
The introduction of the fluorine atom onto one of the aromatic rings is a critical step. This is typically achieved by starting with an already fluorinated benzene (B151609) derivative and adding other necessary functional groups. The synthesis of fluorinated intermediates often involves standard aromatic substitution reactions. For instance, the preparation of compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid can be achieved through the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis. googleapis.com Similar strategies can be employed to synthesize precursors like 5-fluoro-2-iodonitrobenzene (B1301865) or 4-fluoro-2-nitrobenzonitrile, where a fluorinated starting material is subjected to nitration, halogenation, or other functional group interconversions. The synthesis of various fluorinated heterocycles often relies on nucleophilic aromatic substitution on highly fluorinated rings. nih.gov
The central precursor for the cyclization is a 2-[(phenylthio)methyl]benzoic acid derivative. The formation of this molecule involves creating a thioether bond between the two aromatic rings. A common method is the reaction of a thiosalicylic acid with a halogenated aromatic compound in the presence of a base and sometimes a phase transfer catalyst. google.com For example, 2-(p-trifluoromethylphenylthio)benzoic acid is synthesized by reacting thiosalicylic acid with p-chlorobenzotrifluoride. google.com An analogous approach can be used for the 7-fluoro derivative, where a suitable thiophenol is reacted with a 2-halobenzoic acid, or a thiosalicylic acid is reacted with a halo-fluorobenzene. The reaction to displace a halogen atom with an alkyl mercaptan to form 2-alkylthio substituted benzoic acids is a well-established method. google.com
Table 1: Representative Precursor Synthesis Reactions
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| Thiosalicylic acid | p-Chlorobenzotrifluoride | 2-(Arylthio)benzoic acid google.com |
| 2-Chloro-4-trifluoromethylbenzoic acid sodium salt | Sodium thiomethoxide | 2-(Alkylthio)benzoic acid google.com |
Cyclization Reactions for Dibenzo[b,e]thiepinone Ring Formation
The final and most crucial step in forming the tricyclic structure is the intramolecular cyclization of the 2-[(phenylthio)methyl]benzoic acid precursor.
Polyphosphoric acid (PPA) is a widely used and effective reagent for intramolecular acylation reactions to form cyclic ketones. researchgate.net It acts as both a strong dehydrating agent and an acid catalyst. ccsenet.orgsciencemadness.org When the 2-[(arylthio)methyl]benzoic acid precursor is heated in PPA, the carboxylic acid is activated and undergoes an electrophilic aromatic substitution reaction onto the adjacent aromatic ring, eliminating a molecule of water to form the dibenzo[b,e]thiepinone. researchgate.netccsenet.org PPA is often the reagent of choice for cyclizing aromatic carboxylic acids to form fused ring systems like tetralones and benzosuberones. sciencemadness.org The high viscosity of PPA requires heating, typically above 60°C, to ensure proper mixing and reaction. researchgate.net This method is effective for producing various heterocyclic compounds through cyclization. nih.gov
Table 2: Conditions for PPA-Mediated Cyclization
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| Aromatic Carboxylic Acid | Polyphosphoric Acid (PPA) | Heating (e.g., >60°C) | Cyclic Aromatic Ketone researchgate.netsciencemadness.org |
While PPA is a common choice, other methods can achieve intramolecular carbonyl formation. These generally fall under the category of Friedel-Crafts acylations. Alternative strong acid catalysts, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), can also be effective and are sometimes easier to handle than PPA.
N-Heterocyclic Carbene (NHC)-Catalyzed Approaches
N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts capable of mediating a variety of complex organic transformations. A key feature of NHC catalysis is its ability to induce polarity reversal (umpolung) in substrates, most notably generating acyl anion equivalents from aldehydes. This reactivity has been harnessed in numerous carbon-carbon bond-forming reactions, including benzoin (B196080) and Stetter reactions.
While the direct synthesis of this compound using an NHC-catalyzed approach is not prominently documented in current literature, the versatility of NHC catalysis allows for speculation on potential synthetic routes. NHCs are known to catalyze annulation reactions to construct substituted benzene rings. jingyepharma.commdpi.com For instance, NHC-catalyzed [2+4] annulation of α-bromoenals and α-cyano-β-methylenones has been developed as an efficient method for creating 1,3,5-trisubstituted benzenes. jingyepharma.com Conceptually, a multi-step strategy could employ NHC catalysis to build one of the substituted aromatic rings of the dibenzo[b,e]thiepinone core before a final cyclization step.
Another potential, albeit speculative, application would be an intramolecular cyclization reaction. If a suitable linear precursor containing both a nucleophilic center and an electrophilic aldehyde could be designed, an NHC could facilitate an intramolecular ring-closing reaction to form the seven-membered thiepin ring. The development of such a pathway would represent a novel application of the established reactivity of N-heterocyclic carbenes.
Regioselective Fluorination Techniques for Dibenzo[b,e]thiepinone Systems
Introducing a fluorine atom at a specific position (regioselectivity) on the dibenzo[b,e]thiepinone scaffold is a critical step in the synthesis of the target compound. Two primary strategies can be considered for this transformation: direct fluorination of the pre-formed heterocyclic system or the synthesis of the scaffold from an already fluorinated precursor.
The first approach involves the direct electrophilic fluorination of dibenzo[b,e]thiepin-11(6H)-one. Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose due to their relative stability and safety. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are effective for the fluorination of electron-rich aromatic systems and enolates. wikipedia.org The reaction of the dibenzo[b,e]thiepinone with such a reagent could potentially yield the 7-fluoro derivative, although control of regioselectivity among the available aromatic positions could be challenging.
A more controlled and likely more common industrial approach involves building the heterocyclic system from a precursor that already contains the fluorine atom. This strategy transfers the challenge of regioselectivity to an earlier, simpler synthetic step. The synthesis could begin with a suitably substituted and fluorinated benzophenone (B1666685) derivative, which is then used in a cyclization reaction to form the thiepinone ring. For example, a Pd-catalyzed sulfonylative homocoupling of substituted benzophenones has been shown to produce thioxanthone 10,10-dioxides, a structurally related system. nih.govchemrxiv.orgacs.orgnih.gov This method tolerates the presence of fluorine on the aromatic rings. nih.govacs.org A similar strategy could be envisioned where a 2-carboxy-fluorobenzophenone derivative undergoes intramolecular cyclization to yield the target compound. The existence of related compounds like 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), an intermediate in the synthesis of Baloxavir, further suggests that syntheses commencing from fluorinated precursors are a viable and established strategy. tdcommons.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Structure |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | F-TEDA-BF₄ |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF |
Derivatization Strategies for this compound
The this compound molecule offers several sites for chemical modification to produce a library of analogues. The primary reactive sites are the ketone at position 11, the methylene (B1212753) bridge at position 6, and the aromatic rings.
The ketone functionality is a versatile handle for numerous transformations. Standard ketone chemistry, such as reduction with sodium borohydride (B1222165), would yield the corresponding alcohol, 7-fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) can introduce new carbon substituents at the 11-position. The ketone can also be converted into an oxime, which can be further alkylated. mdpi.com This strategy is used in the synthesis of derivatives of the structurally similar dibenzosuberone. mdpi.com
The methylene bridge at the 6-position is flanked by the sulfur atom and a benzene ring, making the protons potentially acidic enough to be removed by a strong base. The resulting anion could then be alkylated to introduce substituents at this position.
Furthermore, the aromatic rings, despite the presence of the fluorine atom, could undergo further electrophilic substitution, although the existing substituents will direct the position of any new group. The parent compound, dibenzo[b,e]thiepin-11(6H)-one, is a known intermediate in the synthesis of the tricyclic antidepressant dosulepin (B10770134). researchgate.netresearchgate.net The synthesis of related neurotropic and psychotropic agents often involves aminoalkylation of the core structure, highlighting a key derivatization pathway. nih.gov
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| C11 Ketone | Reduction | NaBH₄ | 11-Hydroxy derivative |
| Grignard Reaction | R-MgBr | 11-Alkyl-11-hydroxy derivative | |
| Wittig Reaction | Ph₃P=CHR | 11-Alkylidene derivative | |
| Oxime Formation | NH₂OH·HCl, Pyridine | 11-Oxime derivative |
| C6 Methylene | Alkylation | 1. Strong Base (e.g., LDA) 2. R-X | 6-Alkyl derivative | | Aromatic Rings | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |
Advanced Structural Elucidation and Conformational Analysis of 7 Fluorodibenzo B,e Thiepin 11 6h One
Crystallographic Studies of Dibenzo[b,e]thiepin-11(6H)-one Systems
While specific crystal structure data for the 7-fluoro derivative is not publicly available, extensive analysis of the parent compound, dibenzo[b,e]thiepin-11(6H)-one, provides a robust model for the core tricyclic system. researchgate.net These studies are crucial for understanding the foundational geometry of this class of compounds.
A critical parameter defining the three-dimensional structure of these systems is the dihedral angle between the two fused benzene (B151609) rings. In the solid state, the mean planes of the two aromatic rings in dibenzo[b,e]thiepin-11(6H)-one are inclined at a dihedral angle of 56.5 (1)°. researchgate.netnih.govdiva-portal.org This significant folding of the molecule is a direct consequence of the puckered nature of the central thiepin ring. The bond lengths and angles within the molecule are generally within expected ranges for such a system. researchgate.net The ketone oxygen atom is found to occupy an equatorial position relative to the central ring. researchgate.net
| Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one | |
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀OS |
| Molecular Weight | 226.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.6208 (11) |
| b (Å) | 4.3503 (3) |
| c (Å) | 16.9023 (13) |
| V (ų) | 1075.07 (14) |
| Z | 4 |
| Dihedral Angle (Benzene Rings) | 56.5 (1)° |
| Ring Conformation | Distorted Boat |
| Data Source(s): nih.gov, researchgate.net, diva-portal.org |
The conformation of the central thiepin ring is significantly influenced by the presence of a methylene (B1212753) group (CH₂) at the 6-position, where the carbon atom is sp³ hybridized. researchgate.netdiva-portal.org This tetrahedral geometry at the C6 position is essential for accommodating the non-planar boat conformation of the seven-membered ring. researchgate.net The flexibility introduced by the sp³-hybridized carbon and the C-S-C linkage allows the fused benzene rings to adopt the observed dihedral angle, which would be sterically impossible in a fully planar system. This hybridization is a key factor enabling the stable, folded three-dimensional structure of the dibenzo[b,e]thiepinone core. researchgate.netdiva-portal.org
Spectroscopic Characterization Techniques for Fluorinated Dibenzo[b,e]thiepinones
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of 7-fluorodibenzo[b,e]thiepin-11(6H)-one, particularly in the absence of single-crystal X-ray data.
NMR spectroscopy provides a wealth of information about the molecular structure by probing the chemical environment of specific nuclei.
¹H NMR: The proton NMR spectrum would confirm the arrangement of protons. The protons of the non-fluorinated benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the fluorinated ring would also be in this region, but their chemical shifts and multiplicities would be affected by the strongly electronegative fluorine atom and through-bond ¹H-¹⁹F coupling. The methylene protons at the C6 position would likely appear as a singlet more upfield, integrating to two protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon (C11) would be the most downfield signal (typically δ > 180 ppm). The presence of the fluorine atom would have a pronounced effect on the chemical shifts of the carbons in the substituted ring. Most notably, the carbon directly attached to the fluorine (C7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a definitive indicator of its position. Smaller two- and three-bond couplings (²JCF, ³JCF) would be observable for adjacent carbons.
¹⁹F NMR: As ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would likely appear as a multiplet due to coupling with nearby aromatic protons (e.g., H6 and H8).
| Expected Spectroscopic Data for this compound | |
| Technique | Expected Key Features |
| ¹H NMR | Signals in the aromatic region (δ ~7.0-8.5 ppm) with multiplicities influenced by ¹H-¹⁹F coupling; a singlet for the CH₂ group. |
| ¹³C NMR | Carbonyl signal (C=O) at δ > 180 ppm; Aromatic signals with chemical shifts influenced by the fluorine substituent; Large ¹JCF coupling for the C7 carbon. |
| ¹⁹F NMR | A single multiplet signal, with a chemical shift characteristic for an aryl fluoride. |
| IR (cm⁻¹) | Strong C=O stretch (~1650-1690 cm⁻¹); Aromatic C-H stretches (>3000 cm⁻¹); Strong C-F stretch (~1200-1250 cm⁻¹). |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch would be expected in the region of 1650-1690 cm⁻¹. Vibrations corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹. Most diagnostically for this specific compound, a strong absorption band characteristic of the aryl C-F bond stretch would be present, typically in the 1200-1250 cm⁻¹ region. This C-F band would be a key piece of evidence confirming the successful fluorination of the dibenzo[b,e]thiepinone core.
Computational and Theoretical Investigations of 7 Fluorodibenzo B,e Thiepin 11 6h One
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-fluorodibenzo[b,e]thiepin-11(6H)-one, DFT calculations would be instrumental in determining its most stable three-dimensional geometry and understanding its electronic characteristics.
Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com The introduction of the highly electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and enhancing the molecule's stability. numberanalytics.com
A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electron density distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Hypothetical DFT Data for this compound:
| Parameter | Predicted Value | Significance |
| HOMO Energy | Lowered compared to the non-fluorinated parent compound. | Indicates reduced electron-donating ability. |
| LUMO Energy | Lowered compared to the non-fluorinated parent compound. | Indicates enhanced electron-accepting ability. |
| HOMO-LUMO Gap | Potentially increased. | Suggests greater kinetic stability. |
| Dipole Moment | Increased due to the high electronegativity of fluorine. | Influences intermolecular interactions and solubility. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While DFT provides insights into the static, lowest-energy structure, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of a molecule over time. acs.orggithub.iomdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities.
This simulation would reveal the accessible conformations of the thiepin ring and the rotational freedom of the phenyl rings. It would also help to understand how the fluorine atom might restrict or alter the conformational landscape compared to the unsubstituted parent compound. Such simulations are crucial for understanding how the molecule might interact with biological targets, as its dynamic shape can influence binding affinity. mdpi.com
Quantum Chemical Studies on Reactivity Indices and Energetics of Transformations
Quantum chemical methods, including DFT, can be used to calculate various reactivity indices that provide a quantitative measure of a molecule's reactivity. tandfonline.commdpi.com These descriptors are derived from the changes in energy as electrons are added or removed.
Global Reactivity Descriptors:
| Descriptor | Definition | Predicted Effect of Fluorine |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Likely to be increased. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons. | Increased. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Increased. |
The introduction of fluorine, a highly electronegative atom, is expected to increase the chemical hardness and electrophilicity of the molecule, making it more resistant to deformation of its electron cloud but a better electron acceptor. numberanalytics.comtandfonline.com
Local Reactivity (Fukui Functions): Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. This would pinpoint which atoms are most likely to participate in chemical reactions.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the 1H, 13C, and 19F NMR chemical shifts. mdpi.comacs.orgnih.govresearchgate.net The predicted spectra would be a valuable tool for the structural elucidation of this compound. The fluorine atom's presence would be expected to cause characteristic shifts in the 1H and 13C signals of the aromatic ring to which it is attached, as well as introducing H-F and C-F coupling constants.
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum would show characteristic peaks for the carbonyl (C=O) stretch, C-S-C vibrations of the thiepin ring, and a strong C-F stretching vibration, aiding in its experimental identification.
Hypothetical Spectroscopic Data:
| Spectroscopy | Predicted Feature |
| 1H NMR | Complex aromatic signals with splitting due to H-F coupling. |
| 13C NMR | Signals for fluorinated carbon will show a large C-F coupling constant. |
| 19F NMR | A single signal (singlet or multiplet depending on nearby protons). |
| IR | Strong absorption band for the C-F stretch, in addition to the C=O stretch. |
Computational Analysis of Fluorine's Electronic and Steric Effects
The substitution of a hydrogen atom with fluorine brings about significant changes in the electronic and steric properties of a molecule. researchgate.net
Electronic Effects: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density in the aromatic ring. numberanalytics.com However, fluorine can also donate a lone pair of electrons into the aromatic π-system through a resonance effect (+R effect). For fluorine, the inductive effect generally outweighs the resonance effect. This net electron withdrawal can influence the acidity of nearby protons and the reactivity of the aromatic ring towards electrophilic substitution.
Steric Effects: While fluorine has a van der Waals radius similar to that of a hydrogen atom, it is slightly larger. tandfonline.com This can introduce a degree of steric hindrance that may influence the preferred conformation of the molecule and its ability to interact with other molecules, such as in a protein binding pocket. Computational analysis would quantify the energetic cost of steric clashes and help predict the most stable rotational and conformational isomers. Studies on similar fluorinated compounds have shown that both steric and electronic effects play a crucial role in their chemical behavior. nih.govacs.org
Chemical Reactivity and Mechanistic Studies of 7 Fluorodibenzo B,e Thiepin 11 6h One
Reactions of the Ketone Moiety at the 11-Position (e.g., reduction, nucleophilic additions)
The ketone at the 11-position is a primary site for nucleophilic attack. This reactivity is central to the synthesis of various derivatives, including the corresponding alcohol, which is a known intermediate. nih.govchemscene.comsigmaaldrich.com
Reduction: The carbonyl group can be readily reduced to a hydroxyl group using standard reducing agents. For the parent compound, 6,11-dihydrodibenzo[b,e]thiepin-11-one, reduction to the corresponding alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol, has been successfully achieved using sodium borohydride (B1222165) in ethanol. prepchem.com This reaction is typically carried out at room temperature overnight and may be facilitated by the addition of a few drops of a strong base like sodium hydroxide. prepchem.com Given that the fluorine atom at the 7-position is unlikely to interfere with this transformation, a similar protocol is expected to be effective for the reduction of 7-fluorodibenzo[b,e]thiepin-11(6H)-one. The resulting 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) is a commercially available compound, suggesting that this reduction is a feasible and common transformation. nih.govchemscene.comsigmaaldrich.com
| Reactant | Reagent | Solvent | Conditions | Product |
| Dibenzo[b,e]thiepin-11(6H)-one | Sodium Borohydride | Ethanol | Room Temperature, overnight | 6,11-Dihydrodibenzo[b,e]thiepin-11-ol |
Reactivity Associated with the Sulfur Heteroatom (e.g., oxidation to sulfoxides and sulfones)
The sulfur atom in the thiepin ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can significantly alter the electronic and steric properties of the molecule. The oxidation of sulfur in similar dibenzothiophene (B1670422) systems has been reported, typically using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting dibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide is a known compound. It is reasonable to assume that this compound would undergo similar oxidation reactions at the sulfur atom.
| Reactant | Reagent | Product |
| Dibenzo[b,e]thiepin-11(6H)-one | m-CPBA or H₂O₂ | Dibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide |
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Rings
The fluorine atom on one of the benzene rings influences its susceptibility to substitution reactions. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive electron withdrawal and resonance electron donation effects. researchgate.net However, the deactivating effect of fluorine is less pronounced than that of other halogens. researchgate.net This suggests that electrophilic substitution on the fluorinated ring of this compound, while potentially slower than on unsubstituted benzene, would likely occur at the positions ortho and para to the fluorine atom.
Conversely, the electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine. The feasibility of such reactions would depend on the presence of a suitable leaving group on the aromatic ring.
Reactions Involving Activated Positions on the Thiepin Ring (e.g., C6 position)
The methylene (B1212753) bridge at the C6 position is flanked by a benzene ring and the sulfur-containing ring, making the protons at this position acidic and susceptible to deprotonation.
The acidity of the C6 protons allows for deprotonation with a strong base like sodium hydride to form a carbanion. This carbanion can then be trapped with an electrophile, such as methyl iodide, to achieve alkylation at the C6 position. While specific studies on the dianion trapping of this compound are not detailed in the literature, the principle is based on the known reactivity of similar tricyclic systems. The formation of a dianion would involve deprotonation at both the C6 position and the enolizable ketone at the 11-position.
Aminoalkylation at the C6 position of dibenzo[b,e]thiepinone derivatives has been reported to yield compounds with neurotropic and psychotropic activities. researchgate.netresearchgate.netnih.gov These reactions, often a variation of the Mannich reaction, typically involve the condensation of the ketone with an amine and an aldehyde (or a preformed iminium salt). This indicates that the C6 position is sufficiently activated for such C-C bond-forming reactions. It is plausible that this compound could undergo similar aminoalkylation reactions.
Mechanistic Elucidation of Key Transformation Pathways (e.g., presumed dianion intermediates)
The formation of a dianion intermediate is a plausible mechanistic pathway for certain reactions of dibenzo[b,e]thiepin-11(6H)-one and its derivatives. As mentioned, treatment with a strong base like sodium hydride could lead to the formation of a dianion through deprotonation at both the C6 methylene bridge and the α-carbon to the ketone (C10). This dianion would be a highly reactive intermediate, capable of reacting with various electrophiles at two distinct sites. The regioselectivity of such reactions would likely be influenced by steric and electronic factors, as well as the nature of the electrophile and reaction conditions. However, specific mechanistic studies elucidating these pathways for this compound have not been found in the reviewed literature. Further computational and experimental studies would be necessary to fully understand the transformation pathways involving these presumed dianion intermediates.
Derivatization Strategies and Structure Research Activity Relationships for 7 Fluorodibenzo B,e Thiepin 11 6h One Analogues
Systematic Structural Modifications of the Dibenzo[b,e]thiepinone Core
The dibenzo[b,e]thiepinone framework, a tricyclic system, serves as a versatile template for systematic structural modifications. The inherent structural features of the 7-fluorodibenzo[b,e]thiepin-11(6H)-one, including the sulfur-containing seven-membered ring and the strategic placement of a fluorine atom, offer multiple avenues for derivatization.
Key modification sites on the dibenzo[b,e]thiepinone core include:
The Ketone Group (C11): The carbonyl functional group is a primary site for a variety of chemical transformations. Reduction of the ketone to a hydroxyl group yields the corresponding alcohol, 7-fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This alcohol can be further functionalized through esterification or etherification. Additionally, the ketone can undergo reactions such as the Wittig reaction to introduce a carbon-carbon double bond at this position.
The Methylene (B1212753) Bridge (C6): The methylene group adjacent to the sulfur atom can be a target for functionalization. For instance, substitution at this position can influence the conformational flexibility of the seven-membered ring.
The Aromatic Rings: The two benzene (B151609) rings provide opportunities for further substitution. Electrophilic aromatic substitution reactions can introduce a range of functional groups, such as nitro, halogen, or alkyl groups, at various positions, thereby modulating the electronic properties of the molecule.
The Sulfur Atom: Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone (dibenzo[b,e]thiepin-5,5-dioxide) is a common strategy. nih.gov These oxidized derivatives can exhibit altered chemical and physical properties. nih.gov
These systematic modifications allow for the fine-tuning of the molecule's steric and electronic profile, which is crucial for understanding its chemical behavior and interactions.
Exploration of Substituent Effects on Chemical Reactivity and Theoretical Properties
The introduction of substituents onto the dibenzo[b,e]thiepinone core significantly influences its chemical reactivity and theoretical properties. The fluorine atom at the 7-position in the title compound already imparts specific electronic characteristics due to its high electronegativity.
The effects of various substituents can be summarized as follows:
Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as nitro or additional halogen atoms, on the aromatic rings can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. EWGs can also influence the acidity of adjacent protons.
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) or alkyl groups can decrease the reactivity of the carbonyl group towards nucleophiles by increasing electron density on the aromatic system.
Steric Effects: Bulky substituents placed near reactive centers can sterically hinder the approach of reactants, thereby slowing down reaction rates. This is a key consideration in the design of selective chemical transformations.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the impact of substituents. mdpi.com These computational methods can calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond lengths and angles, providing insights into the molecule's reactivity and stability. mdpi.com For instance, DFT calculations can help in understanding the geometry of different isomers and their relative energies. mdpi.com
Development of Analogues with Specific Fluorine Substitution Patterns (e.g., 2-fluoro, 7,8-difluoro derivatives)
Fluorine substitution is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. In the context of dibenzo[b,e]thiepinones, the development of analogues with specific fluorine substitution patterns is of considerable interest.
The synthesis of fluorinated analogues often requires specialized fluorinating agents. For instance, the preparation of difluorinated compounds can be achieved using reagents like Selectfluor. nih.gov The synthesis of a 7,8-difluoro analogue, specifically 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), has been documented. biosynth.comchemscene.comnih.govsigmaaldrich.com This particular derivative highlights the feasibility of introducing multiple fluorine atoms onto the dibenzo[b,e]thiepinone scaffold.
The position of the fluorine atom(s) can have a profound impact on the molecule's properties. For example, fluorination can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The development of a library of analogues with varying fluorine substitution patterns, such as 2-fluoro or 7,8-difluoro derivatives, is a systematic approach to explore the full potential of this chemical scaffold. nih.govurfu.ru
Methodologies for Structure-Research Activity Relationship Studies (e.g., rational design of analogues for specific chemical interactions or target engagement studies)
Structure-Research Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its activity. For dibenzo[b,e]thiepinone analogues, SAR studies are typically guided by rational design principles.
The process of rational design involves:
Target Identification: Identifying a specific chemical reaction, physical property, or biological target of interest.
Computational Modeling: Utilizing computational tools to model the interaction of the dibenzo[b,e]thiepinone scaffold with its intended target or to predict its chemical properties. mdpi.com This can involve docking studies if a biological target is known.
Synthesis of Analogues: Synthesizing a focused library of analogues based on the insights gained from computational modeling. nih.gov This often involves the systematic modifications described in section 6.1.
Activity/Property Measurement: Experimentally evaluating the synthesized analogues for the desired activity or property.
SAR Analysis: Correlating the structural modifications with the observed changes in activity to build a predictive SAR model. This iterative process of design, synthesis, and testing allows for the optimization of the lead compound. nih.gov
For example, if the goal is to enhance a specific chemical reaction, analogues with different electronic and steric properties would be synthesized and their reactivity compared. This systematic approach allows for the development of compounds with tailored properties for specific research applications.
Applications of 7 Fluorodibenzo B,e Thiepin 11 6h One in Advanced Chemical Synthesis
Role as Key Intermediates in the Synthesis of Complex Organic Molecules (e.g., tricyclic compounds like dosulepin)
The parent compound, dibenzo[b,e]thiepin-11(6H)-one, is a well-established intermediate in the synthesis of the tricyclic antidepressant dosulepin (B10770134) (also known as dothiepin). researchgate.netresearchgate.net Dosulepin is a serotonin-norepinephrine reuptake inhibitor used in the treatment of depression. wikipedia.org The synthesis of dosulepin from dibenzo[b,e]thiepin-11(6H)-one typically involves a Grignard reaction followed by dehydration to introduce the exocyclic double bond and the dimethylaminopropyl side chain. drugfuture.com
Given this established synthetic route, 7-fluorodibenzo[b,e]thiepin-11(6H)-one is a logical precursor for the synthesis of fluorinated analogues of dosulepin. The strategic placement of a fluorine atom on the dibenzo[b,e]thiepinone scaffold could lead to new compounds with altered metabolic stability, lipophilicity, and receptor binding affinity.
The synthesis of the dibenzo[b,e]thiepin-11(6H)-one core itself can be achieved through the cyclization of 2-(phenylthiomethyl)benzoic acid, often using polyphosphoric acid (PPA) at high temperatures. google.com An improved, more sustainable industrial process has been developed using catalytic amounts of iron(III) chloride (FeCl3) for the cyclization of the corresponding acid chloride. google.com This method avoids the use of large quantities of viscous and difficult-to-handle PPA. google.com It is anticipated that similar synthetic strategies could be employed for the preparation of this compound from appropriately fluorinated starting materials.
Table 1: Key Compounds in the Synthesis of Dosulepin and its Potential Fluorinated Analogues
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| Dibenzo[b,e]thiepin-11(6H)-one | 1531-77-7 | C₁₄H₁₀OS | Key intermediate pharmaffiliates.comsigmaaldrich.com |
| Dosulepin | 113-53-1 | C₁₉H₂₁NS | Final active pharmaceutical ingredient wikipedia.orgdrugfuture.com |
| This compound | Not Available | C₁₄H₉FOS | Potential intermediate for fluorinated dosulepin analogues |
Utilization in the Construction of Novel Polycyclic and Heterocyclic Frameworks
The dibenzo[b,e]thiepinone scaffold is a versatile starting material for the construction of more complex polycyclic and heterocyclic systems. The ketone functionality and the adjacent methylene (B1212753) bridge provide reactive sites for a variety of chemical transformations.
Research on the related dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one has demonstrated their utility as synthons for creating fused five-membered heterocycles, leading to the formation of dibenzo[e,h]azulene structures. researchgate.net These reactions often proceed through the formation of a reactive intermediate, such as an α-diketone, which can then undergo cyclocondensation with appropriate binucleophiles to form thiophene, furan, pyrrole, imidazole, pyrazole, oxazole, and thiazole (B1198619) rings fused to the dibenzo[b,f]oxepine or dibenzo[b,f]thiepine framework. researchgate.net
By analogy, this compound could serve as a valuable precursor for the synthesis of novel fluoro-substituted polycyclic and heterocyclic compounds. The presence of the fluorine atom could influence the reactivity of the scaffold and the properties of the resulting complex molecules. For instance, the synthesis of dibenzo[b,f]oxepine derivatives containing an azo bond has been explored for their potential application as photochromic molecular switches in photopharmacology. nih.govmdpi.com The introduction of a fluorine atom into such systems could further tune their electronic and photochemical properties.
Development of New Synthetic Reagents and Methodologies Based on the Dibenzo[b,e]thiepinone Core
The development of new synthetic methodologies often relies on the availability of versatile and reactive chemical scaffolds. The dibenzo[b,e]thiepinone core, with its combination of aromatic rings, a ketone, and a thioether, presents multiple opportunities for methodological exploration.
For example, methods for the efficient and environmentally friendly synthesis of the dibenzo[b,e]thiepinone core itself are an area of active research. The move from stoichiometric reagents like PPA to catalytic systems such as FeCl₃ for the Friedel-Crafts type cyclization represents a significant methodological advancement. google.com
Furthermore, the reactivity of the dibenzo[b,e]thiepinone system can be harnessed to develop new reagents. The enolate chemistry of the ketone can be exploited for alkylation and condensation reactions. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the geometry and electronic properties of the ring system and provide new avenues for functionalization. researchgate.netresearchgate.net Dibenzo[b,e]thiepin-5,5-dioxide derivatives have been shown to possess antihistaminic and antiallergenic activities. researchgate.netresearchgate.net
While specific examples utilizing this compound in the development of new synthetic reagents are not yet prevalent in the literature, its potential is evident. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR), a tool for modifying reactivity, and a functional handle for further transformations, making it a promising platform for future methodological innovations.
Emerging Research Areas and Future Perspectives for 7 Fluorodibenzo B,e Thiepin 11 6h One
Novel Synthetic Approaches and Integration of Green Chemistry Principles
The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals, has traditionally involved methods that are often energy-intensive and generate significant waste. numberanalytics.com Consequently, there is a substantial drive toward developing more sustainable and efficient synthetic protocols. numberanalytics.comfrontiersin.org For a molecule like 7-fluorodibenzo[b,e]thiepin-11(6H)-one, future synthetic strategies are increasingly likely to incorporate green chemistry principles to minimize environmental impact. numberanalytics.comnih.gov
Novel Synthetic Methodologies:
Flow Chemistry: This technique has emerged as a paradigm shift in organic synthesis, offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to conventional batch methods. mdpi.comsci-hub.se For the synthesis of heterocyclic scaffolds, flow chemistry allows for drastic acceleration of reactions, higher yields, and cleaner reaction profiles. springerprofessional.de The modular nature of flow systems also permits multi-step sequences, where intermediates are generated and consumed in a continuous process without isolation, significantly improving efficiency. The application of flow chemistry could be pivotal in the multi-step synthesis of this compound, potentially streamlining the process and enhancing safety, especially if hazardous reagents are involved. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation is an established tool for accelerating organic reactions. mdpi.com For heterocyclic synthesis, MAOS often leads to higher yields, shorter reaction times, and reduced side-product formation compared to traditional heating methods. nih.govmdpi.comresearchgate.net The synthesis of various thiepin and thiazepine derivatives has been shown to be more efficient under microwave conditions. mdpi.comresearchgate.net This suggests that key cyclization or substitution steps in the synthesis of this compound could be significantly optimized using MAOS. mdpi.com
Catalyst-Free Synthesis: A key goal in green chemistry is the reduction or elimination of catalysts, particularly those based on heavy metals. nih.gov Recent research has demonstrated the feasibility of catalyst-free annulation and ring-expansion reactions for constructing complex heterocyclic systems, sometimes using air as a green oxidant. rsc.orgrsc.org Developing a catalyst-free pathway for the dibenzo[b,e]thiepin skeleton would represent a significant green advancement. nih.govrsc.org
Integration of Green Chemistry Principles:
The future synthesis of this compound will likely focus on a holistic, sustainable approach. This includes the use of greener solvents like water, ionic liquids, or bio-based solvents to replace volatile and toxic organic solvents. mdpi.com Solvent-free reaction conditions are another strategy to reduce waste and energy consumption. numberanalytics.com The principles of atom economy, which prioritize the incorporation of all starting materials into the final product, will guide the design of new synthetic routes, favoring multicomponent reactions (MCRs) that build complexity in a single step. nih.gov
Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds
| Feature | Traditional Batch Synthesis | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.govmdpi.com | Seconds to minutes mdpi.com |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | High (efficient heat transfer) sci-hub.se |
| Scalability | Often problematic | Moderate | Excellent and straightforward |
| Safety | Risk with exotherms/pressure | Can create high pressure mdpi.com | Inherently safer (small volumes) mdpi.com |
| Yield & Purity | Variable, often requires extensive purification | Generally improved yields and purity mdpi.comresearchgate.net | High yields, cleaner reactions springerprofessional.de |
| Green Aspect | High solvent use, potential for waste | Reduced time and energy, but still uses solvents | Reduced waste, potential for solvent recycling sci-hub.se |
Advanced Spectroscopic and Imaging Techniques for Real-time Characterization
The precise characterization of this compound and the real-time monitoring of its synthesis are crucial for optimizing reaction conditions and ensuring product quality. Future research will increasingly leverage advanced spectroscopic techniques to gain deeper mechanistic insights.
In-situ and Operando Spectroscopy: The ability to monitor reactions as they happen (in operando) is critical for understanding reaction mechanisms and identifying transient intermediates. researchgate.net Techniques like flow NMR and Fourier-transform infrared (FTIR) spectroscopy can be coupled directly to a reaction vessel or flow reactor. researchgate.net This allows for the quantitative analysis of species in the reaction mixture in real-time, helping to determine the rate-determining step and optimize conditions for yield and purity. researchgate.net
¹⁹F NMR Spectroscopy: The presence of a fluorine atom in this compound makes ¹⁹F NMR an invaluable tool. It offers a sensitive and specific probe to monitor the success of fluorination reactions and to characterize the final product and any fluorine-containing impurities. In more complex biological or material science applications, ¹⁹F NMR can provide information about the local environment of the fluorine atom, which can be used to study interactions with other molecules. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Imaging: HRMS is essential for confirming the exact mass and elemental composition of the synthesized compound. nih.gov Furthermore, techniques like mass spectrometry imaging could, in future interdisciplinary studies, visualize the distribution of the fluorinated compound in complex matrices, such as tissues, without the need for isotopic labeling.
Table 2: Advanced Spectroscopic Techniques for Characterization
| Technique | Application for this compound | Key Information Provided |
|---|---|---|
| Flow NMR/FTIR | Real-time monitoring of synthesis. researchgate.net | Reaction kinetics, intermediate identification, yield optimization. researchgate.net |
| ¹⁹F NMR | Characterization, purity assessment, interaction studies. nih.gov | Confirmation of fluorination, electronic environment of the C-F bond. nih.gov |
| HRMS | Molecular formula confirmation. nih.gov | High-precision mass for unambiguous identification. nih.gov |
| X-ray Crystallography | Determination of 3D molecular structure. | Bond lengths, bond angles, solid-state conformation. researchgate.netnih.gov |
Integration with High-Throughput Screening for Chemical Space Exploration
To explore the potential of the dibenzo[b,e]thiepin scaffold, particularly with various substitution patterns including fluorination, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of millions of chemical compounds, a process that once took months but can now be completed in weeks. rsc.org
The integration of automated synthesis with HTS can vastly accelerate the discovery process. For instance, a library of dibenzo[b,e]thiepin derivatives, including this compound and analogues with fluorine at other positions, could be synthesized using robotic platforms. These compounds could then be directly transferred to HTS systems for evaluation in biological or materials science assays. rsc.org This approach combines efficient synthesis with rapid functional screening, enabling a systematic exploration of the chemical space around this scaffold. mdpi.comnih.gov The use of acoustic technology for liquid handling allows for the transfer of nanoliter-scale volumes, miniaturizing assays, reducing reagent consumption, and improving sustainability. rsc.org Such a strategy is crucial for identifying structure-activity relationships and discovering novel compounds with desired properties. nih.gov
Predictive Design and Optimization via Advanced Theoretical Modeling
Computational chemistry and theoretical modeling are becoming indispensable tools for the predictive design of new molecules, saving significant time and resources compared to purely experimental approaches.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties, which can be compared with experimental data. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): If a set of dibenzo[b,e]thiepin derivatives is synthesized and tested for a particular activity, QSAR models can be built to correlate their chemical structures with their observed activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.
Molecular Docking: In the context of medicinal chemistry, molecular docking can be used to predict how this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov By modeling the interactions at the atomic level, researchers can understand the key features responsible for binding and rationally design modifications to improve affinity and selectivity. For example, modeling studies on other heterocyclic scaffolds have helped identify key hydrophobic interactions and suggest how modifications could lead to better modulators. nih.gov
Interdisciplinary Research Opportunities in Fluorinated Heterocyclic Chemistry
The unique properties imparted by the fluorine atom open up numerous interdisciplinary research avenues for this compound and related compounds. numberanalytics.comspringerprofessional.de
Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design. numberanalytics.comspringerprofessional.de The introduction of fluorine can enhance metabolic stability, increase binding affinity (by participating in hydrogen bonds or other interactions), and alter lipophilicity, which affects absorption and distribution. researchgate.netnih.gov Research into fluorinated imidazo[1,2-a]pyridine (B132010) derivatives, for example, has led to compounds with enhanced metabolic stability and potent biological activity. researchgate.net The 7-fluoro-dibenzothiepinone scaffold could be explored as a starting point for developing new therapeutic agents.
Materials Science: Fluorinated organic compounds are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high electronegativity of fluorine can lower the energy levels of molecular orbitals (HOMO and LUMO), which is a key parameter in designing materials for these devices. The rigid, fused-ring structure of the dibenzothiepin core combined with the electronic effects of fluorine could lead to materials with interesting photophysical properties.
¹⁹F MRI Probes: Magnetic Resonance Imaging (MRI) using the ¹⁹F nucleus is an emerging imaging modality. Because there is virtually no background ¹⁹F signal in the body, ¹⁹F MRI can be used to track the location and concentration of fluorine-containing probes with high specificity. The this compound scaffold could potentially be developed into a platform for creating novel ¹⁹F MRI contrast agents for diagnostic purposes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluorodibenzo[b,e]thiepin-11(6H)-one, and how does fluorination impact reaction conditions?
- Methodological Answer : Synthesis typically involves sequential fluorination of the dibenzothiepin core. Fluorine atoms are introduced via electrophilic substitution or halogen exchange, requiring anhydrous conditions and catalysts like BF₃. Fluorination increases electron-withdrawing effects, necessitating temperature control (e.g., −78°C for selectivity) to avoid side reactions. Post-fluorination, ketone formation at the 11-position is achieved through oxidation using KMnO₄ or CrO₃ under acidic conditions .
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Fluorination Method | Electrophilic substitution |
| Oxidation Agent | KMnO₄ (in H₂SO₄) |
| Yield Optimization | Controlled temperature (−78°C) |
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming fluorine position and electronic environment. Chemical shifts typically range δ −110 to −130 ppm for aromatic fluorines.
- X-ray Crystallography : Single-crystal XRD (e.g., SHELX software) resolves bond lengths and angles, with H-atom parameters constrained during refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₄H₉FOS, MW 244.29).
- Computational : DFT calculations (e.g., Gaussian 16) predict electronic properties and optimize geometry .
Q. How does fluorine substitution influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine enhances lipophilicity (logP increases by ~0.5 units) and metabolic stability. Solubility is reduced (e.g., <0.1 g/L in water), requiring co-solvents like DMSO for in vitro assays. Density and polar surface area (PSA) are calculated using ACD/Labs software (e.g., density ≈1.35 g/cm³) .
Q. What theoretical frameworks guide research on fluorinated dibenzothiepin derivatives?
- Methodological Answer : Studies often align with:
- Structure-Activity Relationship (SAR) : Links fluorine position to bioactivity (e.g., binding affinity to serotonin receptors).
- Molecular Orbital Theory : Explains electron distribution and reactivity using frontier orbital analysis .
Advanced Research Questions
Q. How should researchers address contradictions in synthetic yield data across studies?
- Methodological Answer : Use factorial design (e.g., 2³ design) to isolate variables (temperature, catalyst loading, solvent purity). Statistical tools like ANOVA identify significant factors. Replicate experiments under controlled conditions and validate purity via HPLC (>98%) .
Q. What advanced crystallographic techniques resolve ambiguities in molecular conformation?
- Methodological Answer : Employ synchrotron XRD for high-resolution data (≤0.8 Å). Refinement with SHELXL97 incorporates anisotropic displacement parameters. Absolute configuration is confirmed via Flack parameter analysis (e.g., 0.57(13) for related compounds) .
Q. What mechanistic insights explain the compound’s pharmacological activity in receptor binding assays?
- Methodological Answer : Fluorine’s electronegativity enhances dipole interactions with receptor pockets (e.g., 5-HT₂A). Radioligand displacement assays (³H-ketanserin) quantify affinity (IC₅₀). MD simulations (AMBER) model binding kinetics and metastable states .
Q. How can factorial design optimize multi-step synthesis protocols?
- Methodological Answer : A three-factor (time, temperature, reagent ratio) factorial design identifies optimal conditions. Response surface methodology (RSM) models interactions, maximizing yield while minimizing byproducts. For example, a central composite design (CCD) reduces reaction steps from 5 to 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
